Cimbuterol-d9 is a deuterated analog of cimbuterol, a β2-adrenergic agonist. The "d9" designation indicates that nine hydrogen atoms in the cimbuterol molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes cimbuterol-d9 valuable in scientific research as an internal standard for mass spectrometry-based analysis of cimbuterol and related compounds. [, , ]
Cimbuterol-d9, also known as D9-Cimbuterol, is a deuterated form of Cimbuterol, a compound recognized for its role as a beta-adrenergic receptor agonist. This compound is primarily utilized in scientific research and analytical chemistry, particularly in studies involving the detection of veterinary drug residues. The introduction of deuterium in Cimbuterol-d9 enhances its stability and allows for more precise analytical measurements.
Cimbuterol-d9 is synthesized through specific chemical processes that incorporate deuterium, a stable isotope of hydrogen. The compound's structure is denoted by the formula C13H10D9N3O, and it has a molecular weight of 242.37 g/mol. It is commercially available from various suppliers specializing in chemical reference materials and isotopically labeled compounds .
Cimbuterol-d9 falls under the category of beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body. These receptors are involved in various physiological processes, including the regulation of metabolism and cardiovascular function. The compound is classified as a research chemical with applications in pharmacology and toxicology.
The synthesis of Cimbuterol-d9 has been explored through multiple stable synthetic routes. One notable study describes three methods that yield high isotopic purity: 98.5% for D9-Mabuterol, 99.7% for D9-Bambuterol, and 98.4% for D9-Cimbuterol .
The synthesis typically involves the incorporation of deuterium into the molecular structure at specific positions to create isotopically labeled derivatives. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry are employed to confirm the isotopic abundance and purity of the synthesized compounds .
Cimbuterol-d9's molecular structure includes a phenolic group and a side chain characteristic of beta-agonists. The presence of deuterium atoms replaces hydrogen atoms in strategic locations within the molecule, which can affect its physical properties and stability.
Cimbuterol-d9 participates in chemical reactions typical of beta-adrenergic agonists, such as interactions with beta-receptors leading to physiological effects like bronchodilation and increased heart rate. The reactions may also include metabolic pathways that involve enzymatic transformations.
In analytical chemistry, Cimbuterol-d9 serves as an internal standard for quantifying other beta-agonists in biological samples due to its structural similarity to non-labeled compounds while providing distinct NMR or mass spectrometry signals due to deuteration .
Cimbuterol-d9 functions by binding to beta-adrenergic receptors, specifically the beta-2 subtype. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells, which leads to smooth muscle relaxation and other metabolic effects.
The mechanism is similar to that of other beta-agonists, where receptor activation results in physiological responses such as increased airflow in the lungs and enhanced cardiac output .
While specific data on melting point or boiling point are not determined, general properties align with those typical of similar organic compounds. The stability conferred by deuteration often results in improved performance during analytical assessments.
Cimbuterol-d9 finds significant applications in scientific research, particularly:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2